molecular formula C3H4Br2N2S B1273002 2-Amino-5-bromothiazole hydrobromide CAS No. 61296-22-8

2-Amino-5-bromothiazole hydrobromide

Cat. No. B1273002
CAS RN: 61296-22-8
M. Wt: 259.95 g/mol
InChI Key: NUSVDASTCPBUIP-UHFFFAOYSA-N
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Description

2-Amino-5-bromothiazole hydrobromide is a compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. The presence of a bromine atom at the fifth position and an amino group at the second position on the thiazole ring is characteristic of this compound. Thiazoles are known for their diverse range of biological activities and are often used as building blocks in pharmaceutical chemistry due to their potential pharmacological properties .

Synthesis Analysis

The synthesis of highly functionalized 5-bromo-2-aminothiazoles has been achieved through a one-pot method that avoids the use of metal catalysts or inconvenient reagents such as elemental halogens. This method provides a rapid and efficient route to produce these compounds under mild conditions . Another approach involves a domino alkylation-cyclization reaction of propargyl bromides with thioureas under microwave irradiation, leading to the formation of 2-aminothiazoles in high yields within minutes . Additionally, novel 2-amino-1,3-thiazole-5-carboxylates have been synthesized using ultrasonic and thermally mediated nucleophilic displacement of bromide . A simple one-pot reaction has also been reported to yield methyl 2-aminothiazole-5-carboxylate, which can be further transformed into methyl 2-bromothiazole-5-carboxylate .

Molecular Structure Analysis

The molecular structure of 2-amino-5-bromothiazole hydrobromide is characterized by the presence of a thiazole ring, which is a five-membered heterocycle containing both sulfur and nitrogen atoms. The bromine substituent at the fifth position and the amino group at the second position are key functional groups that influence the reactivity and interaction of the molecule with biological targets .

Chemical Reactions Analysis

2-Amino-5-bromothiazole hydrobromide can participate in various chemical reactions due to its reactive functional groups. For instance, the bromine atom can be displaced in nucleophilic substitution reactions, allowing for the introduction of different substituents . The amino group also provides a site for further functionalization, such as acylation or alkylation, which can be used to synthesize a wide range of derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-5-bromothiazole hydrobromide are influenced by its molecular structure. The presence of the bromine atom contributes to the compound's relatively high molecular weight and may affect its boiling and melting points. The amino group can engage in hydrogen bonding, which can influence the compound's solubility in various solvents and its overall stability. The thiazole ring itself is aromatic, which contributes to the compound's stability and electronic properties .

Scientific Research Applications

Synthesis and Pharmaceutical Research

2-Amino-5-bromothiazole hydrobromide serves as a crucial intermediate in the synthesis of various pharmacologically significant compounds. It has been utilized in the one-pot formation of functionalized 5-bromo-2-aminothiazoles, which demonstrate potential as inhibitors of monoacylglycerol lipase (MAGL), a target in treating disorders like cancer, neurodegenerative diseases, and pain (Prévost et al., 2018).

Cancer Research

In the realm of cancer research, derivatives of 2-Amino-5-bromothiazole have been synthesized and evaluated for their antiproliferative and cytotoxic effects. These derivatives have shown promising results in reducing cell proliferation and inducing cytotoxic effects in human adenocarcinoma-derived cell lines, suggesting potential utility in cancer treatment (Vale et al., 2017).

Material Science and Chemistry

2-Amino-5-bromothiazole hydrobromide is also used in material science and chemistry for the synthesis of various complex compounds. For example, its derivatives have been employed in the preparation of complexes with magnetic and spectroscopic applications, demonstrating its versatility beyond pharmaceutical uses (Duff et al., 1972).

Antibiotic Synthesis

This compound plays a role in synthesizing antibiotics, like in the development of the eastern fragment of the thiazole peptide GE2270 A. The synthesis involves regio- and stereoselective addition of 2-metalated 4-bromothiazoles to alpha-chiral electrophiles, showcasing its application in complex organic synthesis (Delgado et al., 2006).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

2-Aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research considering its broad pharmacological spectrum . The development of anticancer drug resistance, which leads to the failure of most chemotherapeutic anticancer treatments, is significantly restricted the clinical efficacy of the most commonly prescribed anticancer drug . Consequently, there is an urgent need for the implementation of efficient prevention and treatment strategies to curb cancer deaths .

properties

IUPAC Name

5-bromo-1,3-thiazol-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2S.BrH/c4-2-1-6-3(5)7-2;/h1H,(H2,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSVDASTCPBUIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)N)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Br2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

61296-22-8
Record name 2-Thiazolamine, 5-bromo-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61296-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10976782
Record name 5-Bromo-1,3-thiazol-2(3H)-imine--hydrogen bromide (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-bromothiazole hydrobromide

CAS RN

729558-58-1, 61296-22-8
Record name 2-Thiazolamine, 5-bromo-, hydrobromide (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=729558-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 61296-22-8
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508984
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Record name 5-Bromo-1,3-thiazol-2(3H)-imine--hydrogen bromide (1/1)
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Record name 5-bromothiazol-2-amine monohydrobromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
X Li, J Lu, Y Xu, J Wang, X Qiu, L Fan, B Li… - … Pharmaceutica Sinica B, 2020 - Elsevier
… The starting material 2-amino-5-bromothiazole hydrobromide was reacted with corresponding secondary amine derivatives through nucleophilic substitution reaction to provide key …
Number of citations: 20 www.sciencedirect.com
HI El-Subbagh, GS Hassan, AS El-Azab… - European journal of …, 2011 - Elsevier
… A mixture of 2-amino-5-bromothiazole hydrobromide (5, 1.3 g, 0.005 mol), 4-chlorobutyryl chloride (6, 1.1 ml, 0.01 mol), potassium carbonate (1.4 g, 0.01 mol) in toluene (50 ml) was …
Number of citations: 33 www.sciencedirect.com

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